4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKWBTSTGGBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine (CAS No. 1291984-69-4) is a piperidine derivative that incorporates an oxadiazole moiety. This structure is significant due to its potential biological activities, including anticonvulsant, antibacterial, and anticancer properties. The following sections summarize the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.33 g/mol. The structure features a piperidine ring linked to a 1,2,4-oxadiazole group and a methoxyphenyl substituent, which is crucial for its biological activity.
Anticonvulsant Activity
Research has indicated that oxadiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to the target compound were screened in the maximal electroshock seizure (MES) model in male Wistar rats. Notably, certain derivatives demonstrated effective protection against seizures comparable to the standard drug phenytoin . The structure-activity relationship (SAR) analysis highlighted that the presence of the methoxyphenyl group enhances anticonvulsant efficacy.
Antibacterial Activity
Piperidine derivatives are known for their antibacterial properties. Studies have shown that compounds containing piperidine and oxadiazole moieties can inhibit various bacterial strains. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the methoxy group is believed to contribute to the increased lipophilicity and membrane permeability of these compounds.
Anticancer Activity
The anticancer potential of oxadiazole-containing compounds has been extensively studied. The target compound's structural components suggest it may interact with cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have reported that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells . The SAR studies indicate that modifications on the phenyl ring significantly influence cytotoxic activity.
Case Studies
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. The incorporation of the piperidine moiety may enhance the efficacy of these compounds against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- A notable study demonstrated that oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine could be investigated for similar effects .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Alkylation processes to attach the methoxyphenyl group.
These synthetic routes can be optimized to improve yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine with structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 2-methoxybenzyl group in the target compound provides moderate steric bulk compared to the trifluoromethylphenyl group in V-0217. This difference may influence GLP-1R binding kinetics, as trifluoromethyl groups are stronger electron-withdrawing moieties .
- Fluorine substituents (e.g., in 3-fluorophenyl analogs) improve membrane permeability due to increased electronegativity, but may reduce metabolic stability compared to methoxy groups .
Piperidine vs. Morpholine Rings :
- Replacing piperidine with morpholine (as in V-0219) introduces an oxygen atom, enhancing hydrogen-bonding capacity and solubility. However, piperidine derivatives generally exhibit better blood-brain barrier penetration .
Synthetic Feasibility :
- Compounds with simpler substituents (e.g., methoxymethyl) achieve higher yields (72–99% purity) compared to biphenyl or trifluoromethyl derivatives (55–71% yields) .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | V-0219 | 4-[3-(3-Fluorophenyl)-oxadiazolyl]piperidine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 2.4 |
| Aqueous Solubility (µg/mL) | ~15 (moderate) | ~8 (low) | ~25 (high) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 7 | 4 |
Notes:
- The target compound’s 2-methoxybenzyl group balances lipophilicity (LogP ~2.8) and solubility, making it suitable for oral administration.
- V-0219’s higher LogP (3.5) correlates with its subnanomolar potency but may limit bioavailability .
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are typically synthesized via heterocyclization reactions involving amidoximes and carboxylic acid derivatives. The most common synthetic routes include:
Cyclodehydration of Amidoximes with Acyl Chlorides or Activated Carboxylic Acids: Amidoximes react with acyl chlorides or activated carboxylic acids (esters, anhydrides) under dehydrating conditions to form the 1,2,4-oxadiazole ring. Catalysts such as pyridine, tetra-n-butylammonium fluoride (TBAF), or coupling reagents like EDCI, DCC, or T3P are often used to facilitate the reaction.
1,3-Dipolar Cycloaddition: Reaction of nitriles with nitrile oxides to form the oxadiazole ring, though less common for substituted derivatives.
Microwave-Assisted Synthesis: Microwave irradiation (MWI) has been employed to accelerate the cyclization reactions, often with catalysts such as NH4F/Al2O3 or K2CO3, leading to shorter reaction times and higher yields.
These methods have been extensively reviewed and optimized to improve yields, reduce reaction times, and simplify purification, with some protocols achieving yields up to 90% or higher under mild conditions.
Specific Preparation of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
The preparation of this compound involves the following key steps:
Synthesis of the 1,2,4-Oxadiazole Core
Starting Materials: Amidoximes derived from appropriate nitriles and carboxylic acid derivatives bearing the 2-methoxybenzyl substituent.
Cyclization Reaction: A mixture of the amidoxime and an activated carboxylic acid derivative (e.g., acyl chloride or ester) is stirred in an anhydrous solvent such as acetonitrile or toluene. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) are added to promote amide bond formation and subsequent cyclodehydration to the oxadiazole ring.
Reaction Conditions: The reaction is typically carried out at room temperature or under reflux for several hours (4–12 h), depending on the reagents and solvent used.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Amidoxime (0.15 mmol), EDCI (0.17 mmol), HOBt (0.20 mmol), dry acetonitrile (2–3 mL) | Stirred at room temperature for 30 minutes to activate carboxylic acid derivative |
| 2 | Addition of 2-methoxybenzyl alcohol or corresponding derivative (0.16 mmol) and DIPEA (0.30 mmol) | Stirred at room temperature for 4–12 hours to form the oxadiazole ring |
| 3 | Reaction with piperidine derivative (e.g., 4-chlorophenoxy-piperidine) | Stirred further at room temperature for 4 hours |
| 4 | Work-up | Solvent evaporation under vacuum, purification by chromatography |
This procedure yields the target compound, this compound, with high purity and good yield (typically 70–90%).
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum typically shows characteristic signals for the methoxy group (~3.7 ppm), aromatic protons (6.8–7.5 ppm), and piperidine ring protons (1.5–4.7 ppm multiplets).
Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular ion peak consistent with the molecular formula C18H22N3O2.
Purity: Confirmed by chromatographic methods such as HPLC.
Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to the Target Compound
Research Findings and Optimization Notes
The use of coupling reagents such as EDCI and additives like HOBt significantly improves the efficiency of the cyclization step, providing higher yields and cleaner products compared to traditional methods.
Microwave-assisted synthesis offers a rapid and environmentally friendly alternative, reducing reaction times from hours to minutes without compromising yield.
The choice of solvent and base (e.g., dry acetonitrile and DIPEA) is critical for successful coupling and substitution reactions, particularly when introducing the piperidine moiety.
Purification challenges due to by-products and unreacted starting materials can be mitigated by careful control of reaction stoichiometry and use of chromatographic techniques.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine?
- Methodology : The synthesis typically involves cyclocondensation of amidoxime precursors with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under basic conditions. For example, coupling 2-methoxybenzylamine-derived amidoximes with piperidine-containing electrophiles in polar aprotic solvents like DMF, followed by purification via column chromatography or recrystallization . Key steps include optimizing stoichiometry and reaction time to minimize byproducts.
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms the presence of the 1,2,4-oxadiazole ring (C=N stretch ~1600 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹).
- NMR : ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; aromatic protons from the 2-methoxyphenyl group at δ 6.5–7.5 ppm). ¹³C NMR verifies quaternary carbons in the oxadiazole ring.
- Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight and fragmentation patterns. Cross-validation with elemental analysis ensures purity .
Q. What safety protocols are recommended when handling this compound?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage at room temperature in airtight containers is advised. Follow hazard codes (e.g., H315 for skin irritation) and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yields?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, a Central Composite Design (CCD) assesses interactions between variables, while Response Surface Methodology (RSM) identifies optimal conditions. Evidence from piperidine derivative syntheses suggests LiH as a base in DMF enhances coupling efficiency .
Q. How can computational approaches predict the compound’s reactivity or binding properties?
- Methodology : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or transition states for cyclization reactions. Tools like Gaussian or ORCA simulate reaction pathways, while molecular docking predicts bioactivity (e.g., binding to neurological targets via piperidine and oxadiazole motifs) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- Methodology :
- Purity Check : Use HPLC or TLC to rule out impurities.
- Advanced NMR : 2D techniques (HSQC, HMBC) clarify through-bond correlations, while NOESY identifies spatial proximity of protons.
- X-ray Crystallography : Definitive structural confirmation if crystalline samples are obtainable .
Q. What strategies mitigate instability of the 1,2,4-oxadiazole ring during functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
